molecular formula C12H14N2OS B8555916 2-Anilino-5-isopropyl-thiazol-4-one

2-Anilino-5-isopropyl-thiazol-4-one

Cat. No.: B8555916
M. Wt: 234.32 g/mol
InChI Key: XLFDGKZAEMQJBH-UHFFFAOYSA-N
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Description

2-Anilino-5-isopropyl-thiazol-4-one is a heterocyclic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-5-isopropyl-thiazol-4-one typically involves the reaction of isopropylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-5-isopropyl-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiazolidinone derivatives with various functional groups replacing the phenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-Anilino-5-isopropyl-thiazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylimino)-1,3-thiazolidin-4-one
  • 5-Benzylidene-2-arylimino-4-thiazolidinone
  • 2-Imino-1,3-thiazolidin-4-one

Uniqueness

2-Anilino-5-isopropyl-thiazol-4-one is unique due to its isopropyl group, which may confer distinct steric and electronic properties compared to other thiazolidinone derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2-phenylimino-5-propan-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14-12(16-10)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14,15)

InChI Key

XLFDGKZAEMQJBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(=NC2=CC=CC=C2)S1

Origin of Product

United States

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